Ethyl 3-(1,3-Dioxolane)hexanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-5-10(13-6-7-14-10)8-9(11)12-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPDRYPXSHROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561076 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76924-94-2 | |
| Record name | Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Chemical Transformations Involving Ethyl 3 1,3 Dioxolane Hexanoate
Mechanisms of Dioxolane Ring Opening and Cleavage
The 1,3-dioxolane (B20135) ring serves as a protective group for the ketone functionality at the 3-position of the hexanoate (B1226103) chain. The stability and cleavage of this ring are highly dependent on the reaction conditions.
In the presence of an acid catalyst and water, the dioxolane ring of ethyl 3-(1,3-dioxolane)hexanoate can be hydrolyzed to reveal the original ketone, yielding ethyl 3-oxohexanoate. ontosight.aithegoodscentscompany.com This reaction is reversible and is essentially the reverse of the acetal (B89532) formation. organic-chemistry.org The generally accepted mechanism for acid-catalyzed hydrolysis involves the following steps:
Protonation: The acid catalyst, typically a hydronium ion (H₃O⁺) in aqueous solutions, protonates one of the oxygen atoms of the dioxolane ring. libretexts.orgyoutube.com This protonation makes the dioxolane ring more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbon atom (C-2) of the dioxolane ring. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original dioxolane, forming a good leaving group (an alcohol).
Ring Opening: The carbon-oxygen bond of the protonated oxygen cleaves, opening the ring and forming a hemiacetal intermediate.
Protonation and Elimination: The hydroxyl group of the hemiacetal is protonated, followed by the elimination of ethylene (B1197577) glycol. A final deprotonation step regenerates the acid catalyst and yields the ketone product, ethyl 3-oxohexanoate.
Transacetalization is a related process where the dioxolane is exchanged for another acetal or ketal by reacting the compound with a different diol or an orthoester in the presence of an acid catalyst. organic-chemistry.org This process follows a similar mechanistic pathway involving protonation and nucleophilic attack by the new alcohol.
The C-2 position of the 1,3-dioxolane ring is susceptible to radical abstraction. The generation of a dioxolanyl radical opens up pathways for various transformations. nsf.gov While specific studies on this compound are not prevalent, the general reactivity of 1,3-dioxolanes in radical reactions is well-documented.
These reactions are often initiated by a radical initiator, such as azobis(isobutyronitrile) (AIBN) or through photoredox catalysis. organic-chemistry.orgacs.org The mechanism generally proceeds as follows:
Initiation: A radical initiator generates a radical species.
Hydrogen Atom Transfer (HAT): The generated radical abstracts a hydrogen atom from the C-2 position of the dioxolane ring, forming a stabilized dioxolanyl radical. nsf.govorganic-chemistry.org The presence of two adjacent oxygen atoms stabilizes the radical at this position.
Radical Addition: The dioxolanyl radical can then add to various unsaturated systems, such as alkenes or imines, to form a new carbon-carbon bond. acs.orgnih.gov
Propagation/Termination: The resulting radical intermediate can then propagate the chain by abstracting a hydrogen atom from another molecule or terminate through various radical combination pathways.
For instance, a thiol-promoted, site-specific radical chain addition of 1,3-dioxolane to imines has been demonstrated, showcasing a metal-free and redox-neutral method to synthesize masked α-amino aldehydes. organic-chemistry.org This type of transformation highlights the potential for functionalizing the dioxolane moiety within a molecule like this compound.
The dioxolane ring, while generally stable to many oxidizing agents, can be cleaved under specific oxidative conditions. organic-chemistry.org More commonly, the vicinal diol precursor to the dioxolane is subject to oxidative cleavage. libretexts.org Reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are known to cleave 1,2-diols into two carbonyl compounds. libretexts.orgyoutube.com
If the protective dioxolane group in this compound were to be first hydrolyzed to reveal the diol functionality on the hexanoate backbone, subsequent treatment with an oxidizing agent like sodium periodate (B1199274) (NaIO₄) would cleave the carbon-carbon bond of the diol. masterorganicchemistry.com This would result in the fragmentation of the hexanoate chain.
Ozonolysis is another powerful oxidative cleavage method that targets carbon-carbon double bonds, but strong oxidizing conditions with reagents like potassium permanganate (B83412) (KMnO₄) or ozone followed by an oxidative work-up can cleave alkenes to form carboxylic acids. libretexts.org While not directly cleaving the dioxolane ring itself, these methods are relevant in the broader context of oxidative transformations of related structures. masterorganicchemistry.com
Mechanisms of Ester Hydrolysis and Transesterification
The ethyl ester group of the molecule is also a key site for chemical reactions, primarily hydrolysis and transesterification, which can be catalyzed by chemical or biological means.
Acid-Catalyzed Hydrolysis:
Similar to the dioxolane ring opening, the hydrolysis of the ethyl ester in this compound can be catalyzed by acid. chemguide.co.uk This reaction is reversible and leads to the formation of 3-(1,3-dioxolane)hexanoic acid and ethanol. libretexts.orglibretexts.org The mechanism is the reverse of Fischer esterification and involves:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.orgstudysmarter.co.uk
Nucleophilic Attack: A water molecule attacks the carbonyl carbon. youtube.com
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group.
Elimination: The protonated ethoxy group leaves as ethanol, a neutral molecule and good leaving group.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the carboxylic acid product. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification):
Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid and ethanol. chemguide.co.ukchemistrysteps.com This method is often preferred due to its irreversibility and typically faster reaction rates. chemistrysteps.com The mechanism proceeds as follows:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester.
Tetrahedral Intermediate: This forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination: The tetrahedral intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) is eliminated as the leaving group.
Acid-Base Reaction: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming the carboxylate salt and ethanol. chemistrysteps.com
Enzymes, particularly esterases and lipases, are highly efficient and selective biocatalysts for ester hydrolysis. mdpi.com These enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. nih.govnih.gov
The general mechanism for lipase-catalyzed hydrolysis involves a catalytic triad, typically composed of serine, histidine, and aspartate residues in the enzyme's active site. nih.gov
Acylation Step: The serine hydroxyl group, activated by the histidine-aspartate relay system, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate (this compound). This forms a tetrahedral intermediate.
Formation of Acyl-Enzyme Intermediate: The intermediate collapses, releasing the alcohol portion (ethanol) and forming an acyl-enzyme intermediate, where the acid part of the ester is covalently bonded to the serine residue.
Deacylation Step: A water molecule enters the active site and is activated by the histidine residue. The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate.
Release of Carboxylic Acid: This leads to the formation of another tetrahedral intermediate, which then collapses to release the carboxylic acid product and regenerate the free enzyme. nih.gov
Lipases are particularly interesting because their activity can be reversed in non-aqueous environments, allowing for esterification or transesterification reactions. nih.gov The choice of lipase (B570770) can also influence the enantioselectivity of the hydrolysis if the substrate is chiral. researchgate.netacs.org
Interactive Data Tables
Table 1: Comparison of Dioxolane Ring Opening Mechanisms
| Mechanism | Reagents/Conditions | Key Intermediates | Outcome | Reversibility |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Water | Protonated Dioxolane, Hemiacetal | Ketone Formation | Reversible |
| Radical-Mediated Transformation | Radical Initiator (e.g., AIBN), Light | Dioxolanyl Radical | C-C Bond Formation | Irreversible |
| Oxidative Cleavage (of diol precursor) | Periodic Acid (HIO₄), Lead Tetraacetate (Pb(OAc)₄) | Cyclic Periodate Ester | Carbonyl Formation (Chain Cleavage) | Irreversible |
Table 2: Comparison of Ester Hydrolysis Mechanisms
| Mechanism | Reagents/Conditions | Key Intermediates | Outcome | Reversibility |
| Acid-Catalyzed Hydrolysis | Dilute Acid, Water | Protonated Ester | Carboxylic Acid + Alcohol | Reversible |
| Base-Catalyzed Hydrolysis | Base (e.g., NaOH, KOH) | Tetrahedral Alkoxide | Carboxylate Salt + Alcohol | Irreversible |
| Enzymatic Hydrolysis | Lipase/Esterase, Water (Buffer) | Acyl-Enzyme Intermediate | Carboxylic Acid + Alcohol | Reversible (under non-aqueous conditions) |
Reactivity of the Hexanoate Chain
The hexanoate portion of the molecule offers several sites for chemical reactions. The most significant of these is the carbon atom alpha to the ester group (C2), which is activated by the electron-withdrawing nature of the carbonyl.
The protons on the alpha-carbon (C2) of this compound are acidic due to the inductive effect of the adjacent ester carbonyl group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. jove.com This enolate is a potent nucleophile and a key intermediate in the formation of new carbon-carbon bonds at the alpha-position. masterorganicchemistry.comfiveable.me
The formation of the enolate is a reversible process, and the choice of base is crucial for controlling the reaction. ucalgary.ca Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation, generating the enolate in high concentration for subsequent reactions. masterorganicchemistry.com Weaker bases, such as alkoxides (e.g., sodium ethoxide), can also be used, but the equilibrium may not fully favor the enolate. fiveable.me
Once formed, the enolate can participate in a variety of synthetically useful transformations:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the C2 position. This reaction is a fundamental method for elaborating the carbon skeleton. libretexts.org
Condensation Reactions: The enolate can act as a nucleophile, attacking other carbonyl compounds. For instance, in a Claisen-type condensation, it can react with another ester molecule. libretexts.org While the intramolecular ketone is protected in this specific molecule, the enolate can react with external electrophiles like other esters, aldehydes, or ketones. libretexts.orgacs.org
The dioxolane group at C3 plays a critical role by preventing the formation of an enolate at C4, thus ensuring that reactions occur selectively at the desired C2 position. This protecting group strategy is a common tactic in organic synthesis to achieve regioselectivity. nih.gov
Table 1: Bases for Enolate Formation and Their Characteristics
| Base | pKa of Conjugate Acid | Typical Conditions | Characteristics |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | ~16 | EtOH, Room Temp. | Reversible enolate formation; can act as a nucleophile (transesterification risk). fiveable.me |
| Sodium Hydride (NaH) | ~35 | THF, 0°C to Room Temp. | Irreversible deprotonation; heterogeneous reaction. |
While this compound itself is an achiral molecule, transformations involving its hexanoate chain can introduce one or more stereocenters, making stereochemical control a critical consideration.
The creation of a new substituent at the alpha-carbon (C2) via reactions like alkylation will generate a new stereocenter. The stereochemical outcome of such a reaction depends heavily on the reaction conditions and the reagents used. To achieve stereoselectivity (i.e., the preferential formation of one stereoisomer over another), several strategies can be employed:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the approach of the incoming electrophile from a specific face, leading to the formation of one enantiomer in excess. The auxiliary is then removed in a subsequent step.
Chiral Catalysis: A chiral catalyst can create a chiral environment around the substrate, influencing the transition state of the reaction and favoring the formation of one stereoisomer. This is a highly efficient method for asymmetric synthesis.
Substrate-Controlled Diastereoselection: If the dioxolane protecting group itself is chiral (for example, if it is derived from a chiral diol like (2R,3R)-butanediol instead of ethylene glycol), it can exert stereochemical influence on reactions at the nearby alpha-carbon. The bulky chiral dioxolane can block one face of the enolate, directing the electrophile to the other, less hindered face.
Furthermore, reactions at the C4 position, although less reactive than C2, could also introduce stereocenters. For example, a directed C-H activation/functionalization reaction at this position would create a chiral center. The stereochemical control of such a transformation would be a significant synthetic challenge.
Table 2: Potential Stereoselective Transformations of the Hexanoate Moiety
| Reaction Type | Position | Stereochemical Challenge | Potential Approach |
|---|---|---|---|
| Alkylation | C2 | Control of the newly formed stereocenter. | Asymmetric catalysis with a chiral phase-transfer catalyst; use of a chiral auxiliary on the ester. |
| Aldol (B89426) Addition | C2 | Control of relative and absolute stereochemistry of two new stereocenters. | Use of a chiral ligand on a metal enolate (e.g., boron enolates) to control facial selectivity. |
Computational and Theoretical Studies of Reaction Pathways
While specific computational studies on this compound are not prominent in the literature, the principles of computational chemistry are widely applied to understand the behavior of related molecules like β-keto esters, enolates, and dioxolanes. researchgate.netresearchgate.netacs.org These methods provide invaluable insights into reaction mechanisms, intermediate stabilities, and molecular dynamics that are not easily accessible through experimental means alone.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For a molecule like this compound, DFT could be employed to study several aspects of its reactivity.
A primary application would be the study of the enolate intermediate formed upon deprotonation at the alpha-carbon. DFT calculations can predict:
Acidity: The pKa of the alpha-protons can be calculated to understand the ease of enolate formation.
Enolate Stability: The relative energies of different possible enolate structures (e.g., Z- vs. E-enolates) and their resonance contributors can be determined. This helps in understanding the regioselectivity and stereoselectivity of subsequent reactions. nih.gov
Transition State Analysis: For reactions such as alkylation or aldol addition, the transition state structures can be located and their energies calculated. This provides a detailed mechanistic pathway and helps explain observed reaction rates and selectivities. For example, DFT could model the transition state of an electrophile approaching the enolate, clarifying why reaction at the carbon atom is generally favored over the oxygen atom. jst.go.jp
Table 3: Potential DFT Study Parameters for Enolate of this compound
| Parameter | Information Gained | Example Application |
|---|---|---|
| Geometry Optimization | Lowest energy structure of the enolate and transition states. | Determining the preferred conformation of the enolate and how an electrophile approaches. |
| Vibrational Frequencies | Confirmation of stable intermediates (no imaginary frequencies) and transition states (one imaginary frequency). | Verifying the calculated structures correspond to energy minima or saddle points on the potential energy surface. |
| Relative Energies (ΔE) | Stability of isomers; activation barriers of reaction steps. | Predicting whether the E or Z enolate is more stable; calculating the energy barrier for alkylation. |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation for this compound would provide insights into its dynamic behavior, particularly in solution. researchgate.net
These simulations can model the compound's conformational landscape. The hexanoate chain and the dioxolane ring are flexible, and MD simulations can reveal the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity. For instance, the accessibility of the alpha-protons for deprotonation by a base can be influenced by the molecule's preferred conformation in a given solvent.
MD simulations are also essential for studying:
Solvation Effects: How solvent molecules arrange around the substrate and the enolate intermediate, and how this solvent shell affects stability and reactivity.
Enzyme-Substrate Interactions: If the compound were a substrate for an enzyme (e.g., an esterase), MD simulations could model how it fits into the active site and the conformational changes that occur during the enzymatic reaction. mdpi.com
Transport Properties: For applications where the compound is part of a larger system, MD can be used to predict properties like viscosity and diffusion coefficients. acs.org
Table 4: Potential MD Simulation Scenarios for this compound
| Simulation Scenario | Information Gained | Relevance |
|---|---|---|
| Compound in various solvents (e.g., THF, water) | Preferred conformations, solvent structuring, accessibility of reactive sites. | Predicting how solvent choice impacts reaction rates and selectivity. |
| Enolate intermediate in solution | Dynamic stability of the enolate, interaction with counter-ions (e.g., Li+), and solvent shell. | Understanding the role of the counter-ion and solvent in directing stereochemistry. |
Spectroscopic and Analytical Characterization Methodologies for Ethyl 3 1,3 Dioxolane Hexanoate
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic compound in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the number and types of hydrogen atoms in the molecule. For Ethyl 3-(1,3-Dioxolane)hexanoate, the spectrum is predicted to show distinct signals corresponding to the ethyl ester group, the hexanoate (B1226103) backbone, and the dioxolane ring.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |
|---|---|---|---|
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ethyl ester) |
| ~3.95 | Multiplet (m) | 4H | -O-CH₂ -CH₂ -O- (Dioxolane ring) |
| ~2.40 | Multiplet (m) | 1H | -CH (dioxolane)-CH₂-COO- |
| ~2.30 | Doublet (d) | 2H | -CH-CH₂ -COO- |
| ~1.60 | Multiplet (m) | 2H | -CH₂ -CH₂-CH₃ (Propyl chain) |
| ~1.35 | Sextet (sx) | 2H | -CH₂-CH₂ -CH₃ (Propyl chain) |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ethyl ester) |
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound would be expected to show ten distinct signals, one for each unique carbon atom.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assigned Carbon |
|---|---|
| ~172.0 | C =O (Ester carbonyl) |
| ~109.5 | O-C (propyl)-O (Dioxolane quaternary) |
| ~65.0 | -O-CH₂ -CH₂ -O- (Dioxolane ring) |
| ~60.5 | -O-CH₂ -CH₃ (Ethyl ester) |
| ~41.5 | -CH-CH₂ -COO- |
| ~38.0 | -CH (dioxolane)- |
| ~36.0 | -CH₂ -CH₂-CH₃ (Propyl chain) |
| ~20.0 | -CH₂-CH₂ -CH₃ (Propyl chain) |
| ~14.2 | -O-CH₂-CH₃ (Ethyl ester) |
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. COSY would establish proton-proton couplings (e.g., between the CH₂ and CH₃ of the ethyl group), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₈O₄, corresponding to a molecular weight of approximately 202.25 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental composition, C₁₀H₁₈O₄.
Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Energetically unstable molecular ions break apart into smaller, more stable charged fragments. Common fragmentation pathways for esters and acetals allow for structural confirmation. chemguide.co.uk A characteristic fragment for fatty acid ethyl esters, arising from a McLafferty rearrangement, occurs at m/z 88. researchgate.net
Predicted Key Fragments in the Mass Spectrum
| m/z | Possible Fragment Ion |
|---|---|
| 202 | [C₁₀H₁₈O₄]⁺ (Molecular Ion, M⁺) |
| 157 | [M - OC₂H₅]⁺ (Loss of the ethoxy group) |
| 129 | [M - C₃H₇ - CO]⁺ (Loss of propyl radical and CO) |
| 115 | [C₅H₇O₃]⁺ (Dioxolane ring with acetate side chain) |
| 88 | [C₄H₈O₂]⁺ (Product of McLafferty rearrangement) |
| 73 | [C₃H₅O₂]⁺ (Dioxolanyl cation) |
| 45 | [OC₂H₅]⁺ (Ethoxy cation) |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. purdue.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and acetal (B89532) functional groups. orgchemboulder.com
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2960-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1750-1735 | C=O Stretch | Saturated Aliphatic Ester spectroscopyonline.com |
The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. spectroscopyonline.com Additionally, a complex series of strong bands in the "fingerprint region" between 1300 and 1000 cm⁻¹ would confirm the presence of the C-O single bonds of both the ester and the dioxolane ring. spectroscopyonline.compressbooks.pub
Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. libretexts.org It is often considered complementary to IR because some vibrations that are weak in IR are strong in Raman, and vice versa. open-raman.org For this compound, Raman spectroscopy would be useful for analyzing the carbon backbone and symmetric vibrations.
Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000-2800 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1740 | C=O Stretch | Ester Carbonyl researchgate.net |
| 1470-1440 | C-H Bend | CH₂ and CH₃ Scissoring |
The C-H stretching region (2800-3000 cm⁻¹) is typically very strong in Raman spectra. researchgate.net The carbonyl stretch is also observable, though often less intense than in the corresponding IR spectrum. researchgate.net The C-C bond stretches provide information about the conformation of the alkyl chain.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is the premier method for the analysis of volatile and semi-volatile organic compounds. this compound, as a moderately sized ester, is well-suited for GC-MS analysis.
Purity Assessment: In a GC-MS analysis, a pure sample of the compound would ideally yield a single peak in the gas chromatogram. The presence of additional peaks would indicate impurities, such as unreacted starting materials or by-products from its synthesis. The mass spectrum of each peak can be used to identify the corresponding impurity.
Mixture Analysis: GC-MS is extensively used to identify and quantify components in complex mixtures, such as flavor and fragrance formulations or environmental samples. The components of the mixture are separated on the GC column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected. By comparing the retention time and the mass spectrum of a peak to those of a known standard or a spectral library, the identity of the compound can be confirmed. Chemical derivatization may sometimes be employed to enhance the volatility or chromatographic properties of analytes in a mixture, though it is often unnecessary for a compound like an ethyl ester. researchgate.netjfda-online.com
A typical GC method for this analysis would involve a capillary column (e.g., DB-5ms), a temperature-programmed oven to ensure efficient separation, and helium as the carrier gas. rsc.org
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. semanticscholar.org It is widely employed for purity assessment, impurity profiling, and preparative-scale separations to isolate the compound from reaction mixtures. sielc.comanalyticaltoxicology.com
Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of intermediate polarity such as esters. sielc.com In this method, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. sielc.comscielo.br The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key identifier under specific chromatographic conditions. Detection is commonly achieved using a UV detector, although this compound lacks a strong chromophore, which may necessitate the use of a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
For preparative separations, the analytical method is scaled up by using a larger column diameter and higher flow rates, allowing for the isolation of larger quantities of the pure compound. sielc.comanalyticaltoxicology.com Greener analytical approaches are also gaining prominence, exploring the use of less toxic and more sustainable solvents like ethanol as a replacement for acetonitrile in the mobile phase. semanticscholar.org
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 10-20 µL |
| Detector | Refractive Index (RI) or UV (at low wavelength, e.g., 210 nm) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique routinely used in organic synthesis to monitor the progress of reactions, screen for optimal reaction conditions, and identify the components in a mixture. rjpbcs.comresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. ukessays.com
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. ukessays.com The plate is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). rsc.org Different compounds travel up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases, resulting in separation. ukessays.com
After development, the separated spots are visualized. Since this compound is not colored and may not be UV-active, visualization can be achieved by staining the plate with a universal reagent such as potassium permanganate (B83412) or p-anisaldehyde stain, which reacts with organic compounds to produce colored spots. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
| Compound | Hypothetical Rf Value (Silica Gel, 20% Ethyl Acetate in Hexane) | Visualization |
|---|---|---|
| Starting Material (e.g., Ethyl 3-oxohexanoate) | 0.50 | Dark spot with p-anisaldehyde stain |
| This compound (Product) | 0.65 | Dark spot with p-anisaldehyde stain |
| Byproduct | 0.20 | Dark spot with p-anisaldehyde stain |
Chiral Analysis and Stereochemical Characterization
This compound possesses a chiral center at the C3 position of the hexanoate chain. Therefore, it can exist as a pair of enantiomers (R and S forms). The separation and characterization of these enantiomers are critical, as they may exhibit different biological activities.
Chiral Chromatography (GC, HPLC)
Chiral chromatography is the most effective method for separating enantiomers. chromatographyonline.com This can be achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP). sigmaaldrich.com CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus, separation. sigmaaldrich.com
For volatile compounds like this compound, chiral capillary GC is a powerful tool. chromatographyonline.com Cyclodextrin-based stationary phases are commonly used for this purpose. For instance, a method developed for the chiral separation of a structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, utilized a stationary phase made of a cyclodextrin derivative (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) and successfully resolved its R and S enantiomers. nih.gov A similar approach could be adapted for this compound, optimizing parameters like column temperature and carrier gas flow rate to achieve baseline separation. nih.gov
Chiral HPLC is another robust option, particularly for preparative-scale separations. nih.gov Polysaccharide-based or macrocyclic glycopeptide-based CSPs are widely used for a broad range of chiral compounds. sigmaaldrich.comnih.gov
| Parameter | Proposed Condition |
|---|---|
| Column | Chiral Capillary Column (e.g., Rt-bDEXse or similar cyclodextrin-based phase) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized temperature gradient (e.g., 70°C to 150°C) |
| Detector | Flame Ionization Detector (FID) |
| Expected Result | Two separated peaks corresponding to the R and S enantiomers |
Optical Rotation Measurements
Once the enantiomers are separated or an enantiomerically enriched mixture is produced, its optical purity can be assessed using polarimetry. researchgate.net Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of the compound. youtube.com
The specific rotation [α] is a standardized measure of a compound's optical activity, calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). youtube.com Enantiomers rotate light by equal amounts but in opposite directions. For example, if the (R)-enantiomer has a specific rotation of +15°, the (S)-enantiomer will have a specific rotation of -15°. youtube.com Measuring the specific rotation of a sample allows for the calculation of its enantiomeric excess (ee), which quantifies its purity.
X-ray Crystallography (if applicable to solid forms)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, this technique requires a well-ordered single crystal of the compound. This compound is described as an oil, making it unsuitable for direct analysis. pharmaffiliates.com
To determine its absolute configuration using this method, a solid derivative would need to be synthesized. This is typically done by reacting the chiral compound (or a precursor alcohol) with a chiral resolving agent or a heavy atom-containing reagent to form a crystalline diastereomeric salt or ester. nih.gov The resulting crystal can then be analyzed by X-ray diffraction to unambiguously establish the arrangement of atoms in space and thus the absolute configuration (R or S) of the chiral center. nih.gov
Quantitative Analytical Method Development and Validation
For the quantitative determination of this compound in various samples, a fully validated analytical method is required. tbzmed.ac.ir Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This typically involves using a chromatographic method like GC or HPLC and evaluating several key performance parameters according to guidelines from bodies such as the International Council on Harmonisation (ICH). scielo.brtbzmed.ac.ir
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) greater than 0.99 is typically desired. nih.gov
Accuracy: The closeness of the test results to the true value, often assessed by recovery studies on spiked samples. Recoveries are typically expected to be within 98-102%. scielo.br
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be low (e.g., <2%).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Validation Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Linearity | Demonstrates proportionality of response to concentration. | Correlation Coefficient (R²) > 0.99 |
| Accuracy | Closeness to the true value, measured by percent recovery. | 98.0% - 102.0% recovery |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Lowest concentration that can be accurately measured. | Signal-to-Noise Ratio ≥ 10:1 |
Applications and Future Research Directions of Dioxolane Containing Esters
Role in Advanced Organic Synthesis and Materials Science
The integration of the dioxolane moiety into an ester structure provides a versatile platform for advanced organic synthesis and the development of new materials. organic-chemistry.orgrsc.orgrsc.org
Dioxolane-containing esters are significant as chiral intermediates in asymmetric synthesis. researchgate.net The inherent chirality of some dioxolane derivatives, or the ability to introduce chirality, allows for the stereoselective synthesis of complex target molecules. d-nb.info For instance, 1,3-dioxolan-4-ones, derived from α-hydroxy acids, can function as chiral acyl anion equivalents. researchgate.net Their deprotonation and subsequent reaction with electrophiles, followed by pyrolysis, yield ketones. researchgate.net When these chiral dioxolanones are used in conjugate additions, they can produce γ-oxo esters with high enantiomeric excess (up to 86% e.e.). researchgate.net
The synthesis of chiral 1,3-dioxoles has been achieved with excellent enantioselectivity through a rhodium-catalyzed three-component reaction. nih.gov This method involves a cascade of carbonyl ylide formation, cycloaddition, and Wittig olefination. nih.gov Furthermore, chiral ligands containing two dioxolane rings have been synthesized from D-mannitol and L-iditol and have shown potential in asymmetric hydrogenation for producing amino acids. rsc.org
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester serves as a starting material for synthesizing probes to study glycerol (B35011) metabolism and other complex organic building blocks. chemicalbook.com It is also used in preparing matrix metalloproteinase (MMP) inhibitors. chemicalbook.com The synthesis of new chiral 1,3-dioxolane (B20135) derivatives has been reported, and their enantiopurity has been confirmed to be greater than 99% ee. nih.gov These compounds have shown significant antibacterial and antifungal activities. nih.gov
A desymmetrization of p-quinols using a Brønsted acid-catalyzed acetalization/Michael cascade reaction produces 1,3-dioxolane products with high diastereoselectivity and modest enantioselectivity when a chiral Brønsted acid is used. nih.gov
The 1,3-dioxolane group is a widely used protecting group for carbonyl functionalities (aldehydes and ketones) in organic synthesis. wikipedia.orgnih.gov This protection strategy is crucial in multi-step syntheses to prevent the carbonyl group from reacting with various reagents. nih.gov Dioxolanes are formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.orgwikipedia.org
These cyclic acetals are stable to a wide range of nucleophiles and bases. organic-chemistry.orgorganic-chemistry.org Deprotection to regenerate the carbonyl group is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The rate of cleavage can be influenced by the structure of the diol used, with 1,3-dioxanes (formed from 1,3-diols) cleaving faster than 1,3-dioxolanes. libretexts.org
The stability and mild conditions required for their formation and removal make dioxolanes a preferred choice for protecting carbonyl groups during complex synthetic sequences. organic-chemistry.orgnih.gov
| Protecting Group | Formation | Stability | Deprotection |
| 1,3-Dioxolane | Acid-catalyzed reaction with ethylene glycol organic-chemistry.orgwikipedia.org | Stable to nucleophiles and bases organic-chemistry.orgorganic-chemistry.org | Acid-catalyzed hydrolysis organic-chemistry.org |
Dioxolane-containing esters serve as important intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. organic-chemistry.orgsilverfernchemical.comgoogle.com The dioxolane ring is a structural feature in some biologically active compounds and can be a key building block in their synthesis. nih.gov For example, derivatives of the antifungal drug itraconazole (B105839), which contains a dioxolane ring, have been synthesized and evaluated for their biological activity. acs.org
The versatility of the dioxolane group allows for its incorporation into complex molecular architectures. organic-chemistry.org For instance, new dioxolane derivatives of ecdysteroids have been synthesized through the acid-catalyzed reaction of 20-hydroxyecdysone, proceeding stereoselectively to yield cyclic diacetals. researchgate.net In the agrochemical field, certain dioxolane derivatives have been patented for use as pesticides. google.com
Potential as Specialty Solvents and Reagents
1,3-Dioxolane itself is a versatile aprotic solvent with low toxicity and a low boiling point, making it useful in various industrial applications, including in paints, adhesives, and cleaning products. silverfernchemical.comunivarsolutions.co.ukarchemco.comspectrumchemical.comchemknock.com It is a good solvent for a range of polar and nonpolar substances. slchemtech.com Dioxolane-containing esters may also exhibit unique solvent properties, although this is a less explored area of research.
As reagents, dioxolane derivatives can be employed in specific synthetic transformations. For example, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane has been used as a stable and versatile electrophilic formylating reagent. organic-chemistry.orgorganic-chemistry.org
Novel Synthetic Methodologies and Catalytic Systems
The development of new and efficient methods for the synthesis of dioxolane-containing esters is an active area of research. organic-chemistry.org This includes the use of novel catalysts and reaction conditions to improve yields, selectivity, and sustainability.
Various catalytic systems have been developed for the synthesis of 1,3-dioxolanes from carbonyl compounds and diols. These include the use of Brønsted acids like toluenesulfonic acid and Lewis acids. organic-chemistry.org Heterogeneous catalysts such as silica (B1680970) gel and alumina (B75360) have also been employed, offering advantages like easy separation and recyclability. researchgate.net Platinum complexes have been shown to be effective homogeneous catalysts for the acetalization of ethylene glycol with α,β-unsaturated carbonyl compounds. imist.ma
Recent advancements focus on developing milder and more selective methods. For example, iodine has been used as a catalyst for the conversion of carbonyl compounds to 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org
Chemoenzymatic cascades represent a powerful and sustainable approach to the synthesis of chiral dioxolanes. nih.gov These processes combine the high selectivity of biocatalysts with the efficiency of chemical catalysts. nih.gov
One such process involves a two-step enzymatic cascade to produce chiral diols from aliphatic aldehydes. d-nb.infonih.gov These diols are then converted to chiral dioxolanes using a ruthenium-based molecular catalyst. d-nb.infonih.gov This entire cascade can be performed in an organic solvent, which simplifies the process by eliminating the need for solvent switching between the enzymatic and chemical steps. nih.gov The use of bio-based starting materials and the incorporation of CO2 as a C1 source further enhance the sustainability of this method. nih.gov
Another chemoenzymatic approach involves the enzymatic reduction of keto-α-diazoesters to the corresponding chiral hydroxyl α-diazo esters with high enantioselectivity. researchgate.net These intermediates can then be further functionalized.
| Catalyst Type | Reactants | Product | Key Features |
| Ruthenium Molecular Catalyst | Chiral diols, CO2, H2 | Chiral dioxolanes | High stereoselectivity, can be performed in organic solvent d-nb.infonih.gov |
| Ketoreductases (e.g., LbADH, Gre2p) | Keto-α-diazoesters | Chiral hydroxyl α-diazo esters | High enantioselectivity, retains diazo group researchgate.net |
| Brønsted or Lewis Acids | Carbonyl compounds, 1,2- or 1,3-diols | 1,3-Dioxolanes or 1,3-Dioxanes | Standard and widely used method organic-chemistry.org |
| Platinum Complexes | Ethylene glycol, α,β-unsaturated carbonyls | Dioxolanes | Homogeneous catalysis imist.ma |
| Silica Gel / Alumina | Carbonyl compounds, ethylene glycol | 1,3-Dioxolanes | Heterogeneous, solvent-free conditions under pressure researchgate.net |
Photoredox Catalysis and Radical Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This methodology is particularly relevant for dioxolane-containing esters due to the ability to generate radical species at specific positions, leading to novel molecular architectures.
The C-H bond at the C2 position of the 1,3-dioxolane ring is susceptible to hydrogen atom transfer (HAT) under photocatalytic conditions, generating a nucleophilic dioxolan-2-yl radical. nsf.govthieme-connect.com This radical can then engage in a variety of chemical transformations. For instance, in the context of a molecule like Ethyl 3-(1,3-Dioxolane)hexanoate, the generation of such a radical would pave the way for its addition to electron-deficient alkenes. acs.orgnih.gov This reaction, a type of Giese addition, would result in the formation of a new carbon-carbon bond at the C2 position of the dioxolane ring, allowing for the introduction of various functional groups.
Research has demonstrated the successful visible-light-promoted addition of a hydrogen atom and an acetal (B89532) carbon to electron-deficient alkenes. acs.orgnih.gov In these reactions, 1,3-dioxolane is converted to its radical species using an iridium photocatalyst and a persulfate initiator. nsf.govacs.org This radical then reacts with alkenes in a radical-chain mechanism. nsf.govacs.org It is conceivable that this compound could undergo similar transformations, where the ester-containing side chain would remain intact while the dioxolane ring is functionalized. The subsequent hydrolysis of the dioxolane group would then unmask a carbonyl functionality, providing a route to complex polyfunctional molecules. nih.gov
Furthermore, the ester group itself can be a target for radical reactions. While less common, under specific photoredox conditions, esters can be reduced to generate radical intermediates. This opens up another dimension of reactivity for dioxolane-containing esters, allowing for modifications at the ester end of the molecule. The interplay between the reactivity of the dioxolane ring and the ester group under different photocatalytic conditions is a promising area for future investigation.
Design of Analogs with Tunable Properties
The modular nature of dioxolane-containing esters like this compound makes them excellent scaffolds for the design of analogs with tunable physicochemical and biological properties. By systematically modifying different parts of the molecule, it is possible to fine-tune its characteristics for specific applications.
One of the key strategies in analog design is the exploration of structure-property relationships. upenn.edunih.gov For this compound, modifications can be envisioned at three primary locations: the dioxolane ring, the hexanoate (B1226103) chain, and the ethyl ester group.
Modification of the Dioxolane Ring: Introducing substituents on the dioxolane ring can significantly alter the steric and electronic properties of the molecule. For example, the synthesis of 2,2-disubstituted 1,4-dioxane (B91453) derivatives has been explored as a way to create advanced building blocks for medicinal chemistry. enamine.net A similar approach could be applied to 1,3-dioxolanes. The choice of the diol used to form the dioxolane ring can also influence the properties of the final compound. For instance, using substituted ethylene glycols would result in analogs with different conformational preferences and polarities.
Variation of the Alkyl Chain: The length and branching of the hexanoate chain can be modified to tune the lipophilicity and steric bulk of the molecule. Replacing the hexanoate with other carboxylic acid esters of varying lengths would directly impact properties like solubility and membrane permeability. Introducing unsaturation or other functional groups within the chain would further expand the chemical space and potential applications. Studies on polyester (B1180765) synthesis have shown that the choice of diol stereoisomers can significantly alter the mechanical and thermal performance of the resulting polymer, highlighting the importance of the building block structure. researchgate.net
Alteration of the Ester Group: The ethyl ester can be readily converted to other esters (e.g., methyl, tert-butyl) or to an amide or a carboxylic acid. These modifications would have a profound effect on the reactivity and biological activity of the molecule. For example, converting the ester to a carboxylic acid would introduce a handle for further functionalization or for modulating the compound's acidity and water solubility. upenn.edu The design of novel itraconazole derivatives, for instance, involved the formation of an amide-linker to attach different moieties, showcasing a strategy for creating analogs with new biological activities. acs.org
By combining these modifications, a large library of analogs of this compound can be generated. The systematic study of these analogs would lead to a deeper understanding of their structure-property relationships and could lead to the discovery of new compounds with optimized performance for applications in materials science, fragrance, or as intermediates in the synthesis of complex molecules.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and materials discovery. chemcopilot.comchemai.io These computational tools can be leveraged to accelerate the design and optimization of dioxolane-containing esters and their analogs.
Q & A
Basic: What are the recommended synthetic routes for Ethyl 3-(1,3-Dioxolane)hexanoate, and what factors influence yield optimization?
Answer:
this compound can be synthesized via acid-catalyzed reactions between diols (e.g., ethylene glycol) and carbonyl-containing precursors. A common approach involves reacting formaldehyde derivatives with ethylene glycol under acidic conditions (e.g., concentrated sulfuric acid), followed by salting-out and distillation . Key factors affecting yield include:
- Catalyst choice : Strong acids (e.g., NKC-9 cationic-exchange resin) improve reaction kinetics at 353–368 K .
- Reagent purity : Paraformaldehyde and anhydrous ethylene glycol minimize side reactions .
- Distillation parameters : Fractional distillation under reduced pressure enhances purity by separating byproducts like unreacted glycols .
Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile components and quantifies purity by comparing retention indices and mass fragmentation patterns with reference databases (e.g., NIST Chemistry WebBook) .
- Nuclear Magnetic Resonance (NMR) : Resolves structural details (e.g., dioxolane ring conformation, ester linkage) via ¹H and ¹³C spectra .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using ethyl acetate-cyclohexane (2:1) as eluent to detect unreacted intermediates .
Advanced: How does the presence of the 1,3-dioxolane ring influence the chemical stability and reactivity of this compound under varying experimental conditions?
Answer:
The 1,3-dioxolane ring introduces steric protection and electron-donating effects, altering reactivity:
- Acidic/Basic Conditions : The ring is prone to hydrolysis under strong acids/bases, yielding hexanoic acid derivatives. Stability studies require pH-controlled environments .
- Thermal Stability : Decomposition above 150°C releases formaldehyde, detectable via headspace GC-MS .
- Polymerization : Radical or cationic initiators (e.g., BF₃) can induce ring-opening polymerization, forming polyether derivatives .
Advanced: What are the challenges in quantifying this compound in complex matrices using GC-MS, and how can method validation address these issues?
Answer:
Challenges :
- Matrix Interference : Co-eluting compounds (e.g., other esters) obscure peaks. Use HS-SPME (Headspace Solid-Phase Microextraction) to isolate volatiles .
- Quantification Limits : Low-abundance signals require high-sensitivity detectors (e.g., SIM mode in GC-MS) .
Validation Steps : - Calibration Curves : Prepare standards in matrix-matched solvents to account for recovery variations .
- Recovery Tests : Spike known concentrations into samples (e.g., fermentation broths) and compare measured vs. actual values .
Basic: What role does this compound play in flavor chemistry, and how is its odor profile quantified in research settings?
Answer:
The compound contributes "green," fruity, or smoky notes in fragrances and food flavors. Odor profiling involves:
- GC-Olfactometry (GC-O) : Trained panels assign odor descriptors (e.g., "leathery") to chromatographic peaks .
- Odor Activity Value (OAV) : Calculated as the ratio of concentration to odor threshold; values >1 indicate sensory significance .
Advanced: How can kinetic studies inform the optimization of this compound synthesis via reactive distillation?
Answer:
Kinetic models derived from batch reactions (e.g., aldol condensation of formaldehyde and ethylene glycol) guide process parameters:
- Reaction Rate Constants : Determined via Arrhenius plots at 353–368 K .
- Catalyst Loading : Higher NKC-9 resin concentrations reduce activation energy but risk side reactions .
- Pressure-Swing Distillation : Simulations predict optimal vapor-liquid equilibria for isolating high-purity (>99.9%) product .
Basic: What are the documented byproducts formed during the synthesis of this compound, and how can chromatographic methods separate them?
Answer:
Common byproducts include:
- Unreacted Ethylene Glycol : Detected via TLC (Rf ~0.3 in ethyl acetate-cyclohexane) .
- Formaldehyde Oligomers : Identified by GC-MS as trimeric species (e.g., trioxane) .
Separation Methods : - HPLC : C18 columns with acetonitrile/water gradients resolve polar impurities .
- Fractional Distillation : Boiling point differences (e.g., 1,3-dioxolane at 74°C vs. ethylene glycol at 197°C) enable purification .
Advanced: In enzymatic studies, how does this compound interact with esterase enzymes, and what kinetic parameters are critical for analyzing these interactions?
Answer:
The ester group serves as a substrate for esterases, with hydrolysis rates dependent on:
- Enzyme Specificity : Lipase vs. carboxylesterase activity (e.g., porcine liver esterase) .
- Kinetic Parameters :
- Km : Substrate affinity (lower Km = higher binding efficiency).
- kcat : Turnover number, measured via UV-Vis monitoring of hexanoic acid release .
- Inhibition Studies : Competitive inhibitors (e.g., ethyl acetate) reduce hydrolysis rates, quantified via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
